DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Overview
Description
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features multiple functional groups, including imidazole, thiophene, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
- Formation of the imidazole ring.
- Introduction of the thiophene moiety.
- Esterification to form the diethyl ester groups.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of imidazole or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to partially or fully reduced rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use in developing new medications targeting specific pathways.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE exerts its effects depends on its specific application. For example:
Molecular Targets: May interact with enzymes or receptors in biological systems.
Pathways Involved: Could modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- **this compound
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-[(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S3/c1-7-34-24(32)20-16(6)21(25(33)35-8-2)38-22(20)28-19(30)13-36-26-27-18(11-17-10-9-15(5)37-17)23(31)29(26)12-14(3)4/h9-11,14H,7-8,12-13H2,1-6H3,(H,28,30)/b18-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWMTGZRTYBEME-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=CC3=CC=C(S3)C)C(=O)N2CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=N/C(=C/C3=CC=C(S3)C)/C(=O)N2CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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